molecular formula C11H7BrN2 B8366453 [1-(3-Bromophenyl)ethylidene]propanedinitrile

[1-(3-Bromophenyl)ethylidene]propanedinitrile

Cat. No. B8366453
M. Wt: 247.09 g/mol
InChI Key: RADZCOPSYBGPDF-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

To a stirred solution of acetic acid (30 mL) at RT was added hexamethyldisilazane (13.09 mL, 62.8 mmol) dropwise over 10 min, maintaining temperature below 40° C. The resulting solution was then added dropwise to a solution of 1-(3-bromophenyl)ethanone (6.68 mL, 50.2 mmol) and malononitrile (6.33 mL, 100 mmol) in acetic acid (30 mL) and the mixture heated to 70° C. under nitrogen overnight. The reaction mixture cooled to RT and partitioned between water and toluene (ca. 150 mL each). The aqueous layer was separated and re-extracted with toluene (ca. 100 mL). The combined organic layer was dried over MgSO4 and solvent removed in vacuo, to afford the title compound (12.7 g) which was carried over to next step without further purification. LCMS (A) m/z: 247/249 [M+1]+, Rt 1.18 min (acidic).
Quantity
6.68 mL
Type
reactant
Reaction Step One
Quantity
6.33 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
13.09 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si](C)(C)N[Si](C)(C)C.[Br:10][C:11]1[CH:12]=[C:13]([C:17](=O)[CH3:18])[CH:14]=[CH:15][CH:16]=1.[C:20](#[N:24])[CH2:21][C:22]#[N:23]>C(O)(=O)C>[Br:10][C:11]1[CH:12]=[C:13]([C:17](=[C:21]([C:20]#[N:24])[C:22]#[N:23])[CH3:18])[CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
6.68 mL
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(C)=O
Name
Quantity
6.33 mL
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
13.09 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining temperature below 40° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture cooled to RT
CUSTOM
Type
CUSTOM
Details
partitioned between water and toluene (ca. 150 mL each)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
re-extracted with toluene (ca. 100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over MgSO4 and solvent
CUSTOM
Type
CUSTOM
Details
removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(C)=C(C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: CALCULATEDPERCENTYIELD 102.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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